5-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one
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Overview
Description
5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a benzodiazole moiety through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be achieved through several synthetic routes. One common method involves the condensation of 4-(dimethylamino)benzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodiazoles with various functional groups.
Scientific Research Applications
5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-({(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO)-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
- (E)-3-(4-(DIMETHYLAMINO)PHENYL)ACRYLALDEHYDE
- N-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-METHOXYANILINE
Uniqueness
5-[(E)-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H16N4O |
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Molecular Weight |
280.32 g/mol |
IUPAC Name |
5-[[4-(dimethylamino)phenyl]methylideneamino]-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C16H16N4O/c1-20(2)13-6-3-11(4-7-13)10-17-12-5-8-14-15(9-12)19-16(21)18-14/h3-10H,1-2H3,(H2,18,19,21) |
InChI Key |
OVWYHWQRJZASLZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NC2=CC3=C(C=C2)NC(=O)N3 |
Origin of Product |
United States |
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